

Application Notes and Protocols for Desaminotyrosine (DAT) Intervention Studies in Mice

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Compound of Interest

Compound Name: Desaminotyrosine

Cat. No.: B1677690

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Desaminotyrosine (DAT), also known as 3-(4-hydroxyphenyl)propanoic acid, is a microbial metabolite derived from the breakdown of flavonoids by gut bacteria.[1][2] Emerging research highlights its significant role as a signaling molecule with potent anti-inflammatory, antioxidant, and immunomodulatory properties.[1][3][4] DAT has shown therapeutic potential in various preclinical mouse models, including those for metabolic disorders, inflammatory bowel disease, infectious diseases, and cancer immunotherapy.[1][2][5] These application notes provide detailed experimental designs and protocols for conducting **Desaminotyrosine** intervention studies in mice.

Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative parameters from published **Desaminotyrosine** intervention studies in mice, providing a reference for experimental design.

Table 1: DAT Administration in a High-Fat Diet (HFD) Induced Obesity Model

Parameter	Value	Reference
Mouse Strain	C57BL/6J	[2]
Diet	High-Fat Diet (HFD)	[2]
DAT Administration Route	Oral, in drinking water	[2]
DAT Concentration	100 mM	[5]
Treatment Duration	11 weeks	[5]
Key Findings	Reduced body weight gain, decreased fat mass accumulation.	[1][2]

Table 2: DAT Intervention in a DSS-Induced Colitis Model

Parameter	Value	Reference
Mouse Strain	C57BL/6J	[2]
Colitis Induction	Dextran Sodium Sulfate (DSS) in drinking water	[6][7][8][9][10]
DAT Administration Route	Oral, in drinking water	[2]
DAT Concentration	Not specified in abstract	[2]
Treatment Duration	Concurrent with DSS administration	[2]
Key Findings	Attenuated mucosal inflammation.	[1][2]

Table 3: DAT Prophylaxis in an Influenza Virus Infection Model

Parameter	Value	Reference
Mouse Strain	Not specified in abstract	[5]
Virus	Influenza A virus	[5][11][12]
DAT Administration Route	Oral, in drinking water	[5]
DAT Concentration	200 mM	[5]
Treatment Duration	7 days prior to infection and throughout the study	[5]
Key Findings	Protected from influenza-induced mortality and lung immunopathology.	[5]

Experimental Protocols

High-Fat Diet (HFD) Induced Obesity Model

This protocol is designed to investigate the effects of DAT on the development of obesity and related metabolic complications in mice fed a high-fat diet.

Materials:

- Male C57BL/6J mice (8 weeks old)
- High-fat diet (HFD; e.g., 42% kcal from fat)[13]
- Standard chow diet (Control)
- **Desaminotyrosine (DAT)**
- Sterile drinking water
- Animal balance
- Metabolic cages (optional, for food and water intake monitoring)

Procedure:

- **Acclimatization:** Acclimate mice to the animal facility for at least one week before the start of the experiment.
- **Group Allocation:** Randomly divide mice into three groups:
 - **Control Group:** Standard chow diet + regular drinking water.
 - **HFD Group:** High-fat diet + regular drinking water.
 - **HFD + DAT Group:** High-fat diet + drinking water containing DAT.
- **DAT Preparation and Administration:**
 - Dissolve DAT in sterile drinking water to the desired concentration (e.g., 100 mM).[\[5\]](#)
 - Provide the DAT solution as the sole source of drinking water for the HFD + DAT group.
 - Prepare fresh DAT solution and replace it every 2-3 days.
- **Dietary Intervention:**
 - Provide the respective diets to each group for a period of 10-15 weeks.[\[13\]](#)[\[14\]](#)
- **Monitoring:**
 - Record body weight and food/water intake weekly.
- **Outcome Assessments:**
 - **Glucose Tolerance Test (GTT):** Perform a GTT at the end of the study to assess glucose metabolism.
 - **Tissue Collection:** At the end of the study, euthanize mice and collect blood, liver, and adipose tissue for further analysis (e.g., serum lipid profile, liver histology, gene expression analysis).

Dextran Sodium Sulfate (DSS)-Induced Colitis Model

This protocol outlines the procedure for inducing acute colitis in mice and evaluating the therapeutic effect of DAT.

Materials:

- Male C57BL/6J mice (8-10 weeks old)
- Dextran Sodium Sulfate (DSS, 36-50 kDa)
- **Desaminotyrosine** (DAT)
- Sterile drinking water
- Animal balance

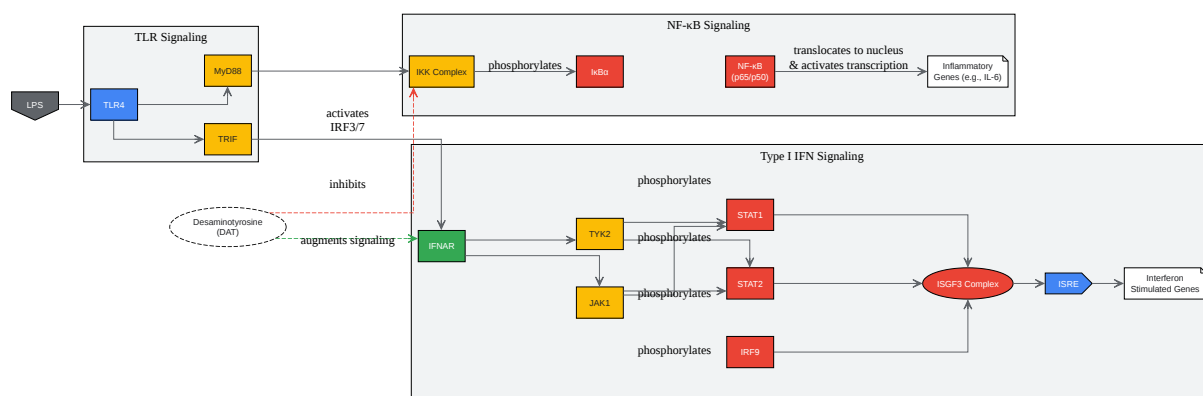
Procedure:

- Acclimatization: Acclimate mice for at least one week.
- Group Allocation: Divide mice into three groups:
 - Control Group: Regular drinking water.
 - DSS Group: Drinking water containing DSS.
 - DSS + DAT Group: Drinking water containing both DSS and DAT.
- Colitis Induction and DAT Treatment:
 - Prepare a solution of DSS in sterile drinking water (e.g., 2-3% w/v).[\[8\]](#)
 - For the DSS + DAT group, dissolve DAT in the DSS solution to the desired concentration.
 - Administer the respective water solutions to the mice for 5-7 consecutive days.[\[8\]](#)[\[9\]](#)
- Monitoring:
 - Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the stool (Disease Activity Index - DAI).

- Outcome Assessments:
 - Colon Length: At the end of the treatment period, euthanize the mice and measure the length of the colon.
 - Histology: Collect a portion of the colon for histological analysis to assess inflammation, tissue damage, and immune cell infiltration.
 - Cytokine Analysis: Homogenize a section of the colon to measure the levels of pro-inflammatory cytokines (e.g., TNF- α , IL-6, IL-1 β) by ELISA or qPCR.[8]

Mandatory Visualizations

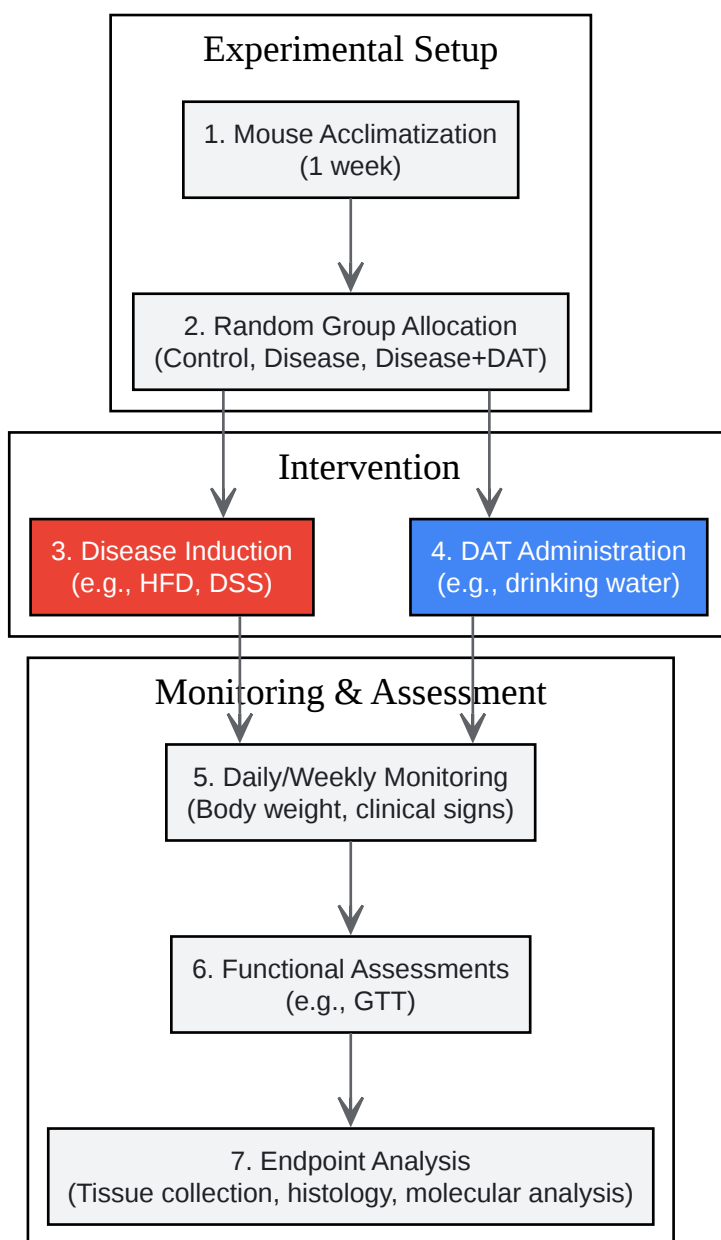
Signaling Pathway Diagrams



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Caption: Proposed signaling pathways modulated by **Desaminotyrosine** (DAT).

Experimental Workflow Diagram



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Caption: General experimental workflow for DAT intervention studies in mice.

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